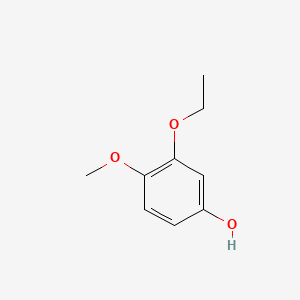

3-Ethoxy-4-methoxyphenol

Description

Research Context and Significance of 3-Ethoxy-4-methoxyphenol

The significance of this compound in research stems from its dual role as a bioactive natural product and a synthetic intermediate. It is a secondary metabolite produced by the entomopathogenic bacterium Xenorhabdus hominickii. In this context, it has been identified as a potent ligand for the HMG-like dorsal switch protein 1 (DSP1) in the agricultural pest Spodoptera exigua. The binding of this compound to this protein disrupts the Toll-Spätzle immune signaling pathway and suppresses eicosanoid biosynthesis, which leads to immunosuppression in the insect. This specific biological activity highlights its potential for development in insecticide research.

Beyond its natural role, the compound's phenolic structure confers antioxidant properties. The hydroxyl group can participate in redox reactions, enabling it to scavenge free radicals, which is a focal point in the study of phenolic compounds for mitigating oxidative stress. Furthermore, this compound is a valuable precursor in organic synthesis. It is utilized in the preparation of aminosulfone intermediates, which are important building blocks for more complex chemical structures. evitachem.com Its derivative, 3-ethoxy-4-methoxybenzaldehyde (B45797), is a key intermediate in the synthesis of the pharmaceutical apremilast. google.com

Overview of Scientific Investigations Pertaining to this compound

Scientific investigations into this compound have explored its synthesis, reactivity, and utility in creating new molecules.

Synthesis Methods Researchers have developed several methods for synthesizing this compound and its closely related aldehyde intermediate.

One common patented approach begins with isovanillin (B20041), which is ethylated using a haloethane (e.g., bromoethane (B45996) or iodoethane). google.com This reaction is performed under alkaline conditions with a catalyst and results in the formation of 3-ethoxy-4-methoxybenzaldehyde, which can then be converted to the target phenol (B47542). google.com The process is noted for being a simple and safe operation that does not require high-pressure equipment. google.com

Table 2: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin

| Parameter | Details |

|---|---|

| Raw Materials | Isovanillin, Haloethane (e.g., bromoethane) |

| Reaction Conditions | Alkaline (e.g., Sodium Hydroxide), Catalyst (e.g., Tetrabutylammonium (B224687) bromide) |

| Solvent | Various solvents can be used |

| Process | Stirring at a controlled temperature, followed by filtration |

| Yield | Approximately 70-85% |

This table was generated based on data from patent information. google.com

Another industrial method involves the oxidation of anisole (B1667542) or phenetole (B1680304) using unsubstituted alkanoic peracids like peracetic or performic acid. The reaction temperature is carefully controlled, and the process is stopped at a low conversion rate to prevent over-oxidation. google.com The resulting phenolic products are isolated as alkali metal phenates before being liberated by acidification. google.com

Chemical Reactivity and Derivatives The chemical reactivity of this compound is centered around its functional groups. The phenolic hydroxyl group allows for reactions such as oxidation, which can lead to the formation of quinones. The aromatic ring and its ether substituents can also undergo substitution reactions under specific conditions.

Its role as a synthetic precursor is a key area of investigation. For instance, it is the starting material for synthesizing (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-ylamine N-acetyl-L-leucine salt, a complex organic compound with potential applications in biochemical research as a tool for studying enzyme or receptor interactions. evitachem.com The synthesis involves reacting this compound with methylsulfonyl chloride to form a sulfonamide, a crucial step in building the final molecule. evitachem.com

Structural Characterization The definitive identification and characterization of this compound and its derivatives are accomplished using a suite of modern analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), which provides detailed information about the molecular structure. nih.gov Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is used to determine the compound's molecular weight and fragmentation pattern. nih.gov Additionally, Infrared (IR) and Raman spectroscopy are employed to identify the characteristic functional groups present in the molecule. nih.gov This spectral data is crucial for validating the structure of synthesized batches and for its identification in natural extracts. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXJGWHFSNJMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90983999 | |

| Record name | 3-Ethoxy-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65383-57-5 | |

| Record name | 3-Ethoxy-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65383-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-4-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065383575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxy-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxy-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biosynthesis Pathways

Identification of 3-Ethoxy-4-methoxyphenol as a Natural Metabolite

Research into the chemical constituents of various organisms has led to the identification of this compound in specific biological contexts. Its presence appears to be limited to particular species, highlighting the diversity of secondary metabolic pathways in nature.

Occurrence in Plant Essential Oils (e.g., Mentha pulegium)

An extensive review of the chemical composition of essential oils derived from Mentha pulegium, commonly known as pennyroyal, has been conducted through numerous studies utilizing gas chromatography-mass spectrometry (GC-MS). These analyses have consistently identified a range of volatile compounds, with the major constituents typically being pulegone, menthone, and isomenthone. researchgate.netscentree.conih.govnih.govfrontiersin.orgmdpi.comimist.ma Despite detailed chemical profiling in various studies, this compound has not been reported as a naturally occurring constituent of Mentha pulegium essential oil. researchgate.netnih.govnih.govfrontiersin.orgmdpi.comimist.manih.govbepls.comresearchgate.netnih.govresearchgate.netmdpi.com The table below summarizes the principal components commonly identified in Mentha pulegium essential oil, none of which include the subject compound.

Table 1: Major Chemical Constituents of Mentha pulegium Essential Oil

| Compound | Typical Percentage Range (%) |

|---|---|

| Pulegone | 40 - 95 |

| Menthone | 1.5 - 30 |

| Isomenthone | 5 - 20 |

| Piperitenone | 21 - 26 |

| 3-Octanol | ~2 |

Data compiled from multiple sources. researchgate.netscentree.conih.govnih.govfrontiersin.orgmdpi.comimist.ma

Production by Entomopathogenic Bacteria (e.g., Xenorhabdus hominickii)

In contrast to its apparent absence in Mentha pulegium, this compound has been identified as a secondary metabolite produced by the entomopathogenic bacterium Xenorhabdus hominickii. This bacterium lives in a symbiotic relationship with Steinernema nematodes and is known to produce a variety of bioactive compounds to facilitate the infection and suppression of the host insect's immune system.

Gas chromatography-mass spectrometry (GC-MS) analysis of the secondary metabolites from Xenorhabdus hominickii culture broths has confirmed the presence of this compound. frontiersin.orgnih.govresearchgate.net This compound is considered one of the virulent secondary metabolites that play a role in the bacterium's pathogenicity. researchgate.net Studies comparing different strains of Xenorhabdus have shown variations in their secondary metabolite profiles, which correlate with differences in their virulence. frontiersin.orgnih.gov

Table 2: Identified Secondary Metabolites in Xenorhabdus Species

| Compound Class | Specific Examples |

|---|---|

| Phenols | This compound |

| Indoles | Indole |

| Phenylamides | N/A |

| Peptides | Cyclic Pro-Phe |

| Hydrocarbons | N/A |

This table provides a general classification of compounds found in Xenorhabdus species, with this compound being a specific example within the phenol (B47542) class. nih.gov

Elucidation of Biosynthetic Precursors and Pathways

The elucidation of the biosynthetic pathway leading to this compound is an area that requires further investigation. While the general pathways for the biosynthesis of phenolic compounds in nature are well-established, the specific enzymatic steps and precursors for this compound have not been detailed in the scientific literature.

The genomes of Xenorhabdus species are known to dedicate a significant portion to the production of natural products, often involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). artboulevard.orgmdpi.comnih.govacs.org However, the specific gene clusters responsible for the synthesis of this compound have not yet been identified. The formation of the methoxy (B1213986) group is a common modification in secondary metabolism, but the enzymatic mechanism for the addition of the ethoxy group in this bacterium is currently unknown. There is a lack of information regarding the specific precursors and the enzymes, such as potential ethyltransferases, that would be responsible for the ethoxylation of a phenolic intermediate.

Synthetic Methodologies and Chemical Modifications of 3 Ethoxy 4 Methoxyphenol

Laboratory Synthesis Approaches for 3-Ethoxy-4-methoxyphenol

Several synthetic routes have been established for the laboratory preparation of this compound, often starting from readily available precursors. One common strategy involves the ethylation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). In this method, isovanillin is treated with an ethylating agent, such as bromoethane (B45996) or diethyl sulfate (B86663), in the presence of a base like sodium hydroxide (B78521) and a phase-transfer catalyst. google.comgoogle.com This reaction selectively targets the hydroxyl group, converting it to an ethoxy group to yield 3-ethoxy-4-methoxybenzaldehyde (B45797). Subsequent chemical steps would then be required to convert the aldehyde group to a hydroxyl group to obtain the final this compound product.

Alternative starting materials for the synthesis of this compound include 4-hydroxy-3-ethoxybenzaldehyde, 3-ethoxy-4-methoxyphenyl formate, and 3-ethoxy-4-methoxy-aniline. lookchem.com For instance, the synthesis from 4-hydroxy-3-ethoxybenzaldehyde involves a multi-step process that may include protection of the hydroxyl group, modification of the aldehyde, and subsequent deprotection. lookchem.com Synthesis starting from 3-ethoxy-4-methoxy-aniline can be achieved through diazotization followed by hydrolysis of the resulting diazonium salt. lookchem.com

A general overview of a potential synthetic pathway is presented below:

| Starting Material | Key Reagents | Intermediate/Product | Reference |

| Isovanillin | Bromoethane, Sodium Hydroxide, Catalyst | 3-Ethoxy-4-methoxybenzaldehyde | google.comgoogle.com |

| 4-hydroxy-3-ethoxybenzaldehyde | Multi-step reaction | This compound | lookchem.com |

| 3-ethoxy-4-methoxy-aniline | Sulfuric Acid, Diazotization reagents | This compound | lookchem.com |

Derivatization Strategies for Research Applications

Derivatization involves chemically modifying a compound to enhance its properties for specific applications, such as improving its volatility for gas chromatography (GC) analysis or altering its biological activity for research.

Alkylation of this compound primarily involves the reaction of its phenolic hydroxyl group. One of the most common methods for ether synthesis is the Williamson ether synthesis, where the phenol (B47542) is first treated with a strong base, like sodium hydroxide, to form a sodium phenoxide ion. byjus.com This ion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form an ether. byjus.comlearncbse.in

Another significant alkylation reaction is the Friedel-Crafts alkylation. learncbse.in In this electrophilic aromatic substitution reaction, the benzene (B151609) ring of this compound reacts with an alkyl halide in the presence of a Lewis acid catalyst. The alkoxy groups (-OC2H5 and -OCH3) are activating and direct incoming electrophiles to the ortho and para positions relative to them. learncbse.in

Silylation is a widely used derivatization technique, particularly for preparing samples for gas chromatography. restek.com This process replaces the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (B98337) (TMS) group. restek.com The resulting silyl (B83357) derivatives are more volatile, less polar, and more thermally stable, which improves GC separation and detection. restek.com

A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.com The reaction with BSTFA is typically rapid and clean, often requiring no catalyst and proceeding at room temperature within minutes. aliyuncs.com The by-products of the reaction are volatile, simplifying sample preparation. aliyuncs.com

Reaction Overview: Trimethylsilylation with BSTFA

Analyte: this compound

Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Product: 3-Ethoxy-4-methoxy-1-(trimethylsilyloxy)benzene

Purpose: Increases volatility and thermal stability for GC analysis. restek.com

Acylation of this compound can occur at the phenolic hydroxyl group (O-acylation) to form esters or at the aromatic ring (C-acylation) through reactions like the Friedel-Crafts acylation.

Esterification of the hydroxyl group can be achieved by reacting the phenol with an acid anhydride (B1165640) (e.g., acetic anhydride, butanoic anhydride) in the presence of a base catalyst such as pyridine. d-nb.info This reaction converts the phenol into its corresponding ester derivative. d-nb.info

Friedel-Crafts acylation involves reacting this compound with an acyl halide or acid anhydride in the presence of a Lewis acid catalyst. learncbse.in This introduces an acyl group onto the aromatic ring, typically at positions activated by the existing alkoxy groups. learncbse.in

Synthesis of Analogs and Structurally Related Compounds

The synthesis of analogs of this compound is valuable for structure-activity relationship studies and the development of new compounds with specific properties.

A relevant class of structurally related compounds are alkoxy alcohols derived from eugenol (B1671780) (4-allyl-2-methoxyphenol). mdpi.comnih.gov The synthesis of these analogs is a two-step process. mdpi.com

Epoxidation of Eugenol: Eugenol is first reacted with a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), in a solvent like dichloromethane (B109758) (DCM). This reaction converts the double bond of the allyl group into an epoxide ring, yielding eugenol oxirane (2-methoxy-4-(oxiran-2-ylmethyl)phenol). mdpi.com

Epoxide Ring-Opening: The eugenol oxirane is then treated with an alcohol (e.g., methanol, ethanol, propanol) in the presence of an acid catalyst, such as Amberlyst-15 resin. mdpi.com The alcohol acts as a nucleophile, opening the epoxide ring to form the corresponding β-alkoxy alcohol. mdpi.comnih.gov

This synthetic route allows for the creation of a series of eugenol derivatives with varying alkoxy side chains. mdpi.comresearchgate.net

| Precursor | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product (Alkoxy Alcohol) | Reference |

| Eugenol | m-CPBA | Eugenol Oxirane | Methanol / Acid Catalyst | 3-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol | mdpi.comnih.govresearchgate.net |

| Eugenol | m-CPBA | Eugenol Oxirane | Ethanol / Acid Catalyst | 1-ethoxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-ol | mdpi.comnih.govresearchgate.net |

| Eugenol | m-CPBA | Eugenol Oxirane | Propanol / Acid Catalyst | 3-(4-hydroxy-3-methoxyphenyl)-1-propoxypropan-2-ol | mdpi.comnih.govresearchgate.net |

Synthesis of Benzaldehyde (B42025) and Phenethylamine (B48288) Analogs

The chemical modification of this compound and its precursors, such as isovanillin, is a pivotal step in the synthesis of various valuable benzaldehyde and phenethylamine analogs. These synthetic transformations are foundational in medicinal chemistry and materials science, providing access to a diverse range of molecular architectures.

Synthesis of Benzaldehyde Analogs

The primary route to synthesizing benzaldehyde analogs from precursors like isovanillin (3-hydroxy-4-methoxybenzaldehyde) involves the etherification of the phenolic hydroxyl group. A prominent example is the synthesis of 3-ethoxy-4-methoxybenzaldehyde. This reaction is typically achieved by treating isovanillin with an ethylating agent in the presence of a base.

Common ethylating agents include ethyl bromide and diethyl sulfate. The choice of base and catalyst can significantly influence the reaction's efficiency and yield. Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often employed to deprotonate the phenol, forming a more nucleophilic phenoxide ion. prepchem.com Phase-transfer catalysts, such as benzyltriethylammonium chloride or tetrabutylammonium (B224687) fluoride, can be utilized to facilitate the reaction between the aqueous phenoxide and the organic ethylating agent, leading to high yields. google.comgoogle.com

Detailed research findings have demonstrated the efficacy of these methods. For instance, the reaction of isovanillin with bromoethane in the presence of sodium hydroxide and a phase-transfer catalyst can produce 3-ethoxy-4-methoxybenzaldehyde in yields exceeding 94%. google.comgoogle.com Similarly, using potassium carbonate as the base with a phase-transfer catalyst has also been shown to be highly effective. google.com An alternative approach involves the use of diethyl sulfate under alkaline conditions, which has been reported to yield the desired product in approximately 80% yield. google.com

Table 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

| Starting Material | Reagents | Base | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isovanillin | Bromoethane | Sodium Hydroxide | Benzyltriethylammonium chloride | 94.8 | google.com |

| Isovanillin | Bromoethane | Sodium Hydroxide | Tetrabutylammonium fluoride | 96.1 | google.com |

| Isovanillin | Bromoethane | Potassium Carbonate | Tetrabutylammonium fluoride | 95.1 | google.com |

| 3-hydroxy-4-methoxybenzaldehyde | Ethyl bromide | Potassium Hydroxide | - | 93 | prepchem.com |

Synthesis of Phenethylamine Analogs

The synthesis of phenethylamine analogs often utilizes the corresponding benzaldehyde as a starting material. A common and effective method for this transformation is the Henry reaction, also known as the nitroaldol reaction, followed by reduction. This two-step sequence allows for the conversion of an aldehyde to a phenethylamine.

In the first step, 3-ethoxy-4-methoxybenzaldehyde is condensed with nitromethane (B149229) in the presence of a base, such as ammonium (B1175870) acetate (B1210297), to form the corresponding β-nitrostyrene derivative (3-ethoxy-4-methoxy-β-nitrostyrene). This reaction proceeds through the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the nitrostyrene (B7858105).

The second step involves the reduction of the nitro group of the β-nitrostyrene to an amine. A powerful reducing agent, such as lithium aluminum hydride (LAH), is typically employed for this transformation. The reduction of the nitrostyrene yields the desired 3-ethoxy-4-methoxyphenethylamine. This synthetic route is a versatile method for accessing a wide array of substituted phenethylamines from their benzaldehyde precursors.

Table 2: Synthesis of 3-Ethoxy-4-methoxyphenethylamine

| Starting Material | Reagents | Intermediate Product | Reducing Agent | Final Product |

|---|---|---|---|---|

| 3-Ethoxy-4-methoxybenzaldehyde | Nitromethane, Ammonium acetate | 3-Ethoxy-4-methoxy-β-nitrostyrene | Lithium aluminum hydride (LAH) | 3-Ethoxy-4-methoxyphenethylamine |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon-hydrogen framework of 3-Ethoxy-4-methoxyphenol.

In ¹H NMR analysis, the distinct chemical environments of hydrogen atoms (protons) within the molecule result in a unique spectrum of signals. The spectrum for this compound is expected to show signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the ethoxy and methoxy (B1213986) groups. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (3H) | 6.3 - 6.9 | Multiplet (m) | 3H |

| Phenolic OH (1H) | 5.0 - 5.5 | Singlet (s) | 1H |

| Ethoxy (-OCH₂CH₃) | ~4.0 | Quartet (q) | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H |

Complementing the proton data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically unique carbon atom in this compound produces a distinct signal in the spectrum. The analysis confirms the presence of nine carbon atoms and distinguishes between the aromatic carbons, the phenolic carbon, and the aliphatic carbons of the ether groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-O (Phenol) | 145 - 150 |

| C-O (Methoxy) | 145 - 150 |

| C-O (Ethoxy) | 140 - 145 |

| Aromatic C-H | 110 - 125 |

| Aromatic C | 100 - 105 |

| Ethoxy (-OCH₂) | 60 - 65 |

| Methoxy (-OCH₃) | 55 - 60 |

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS serves to separate the compound from a mixture and subsequently confirm its identity and assess its purity. nih.gov The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) corresponding to its molecular weight (168.19 g/mol ). nih.gov The fragmentation pattern provides a unique fingerprint for the molecule.

Table 3: Characteristic Mass Spectrometry Fragments for this compound

| m/z Value | Interpretation | Relative Intensity |

|---|---|---|

| 168 | Molecular Ion [M]⁺ | 2nd Highest |

| 125 | Base Peak | Highest |

The fragmentation typically involves the loss of alkyl radicals from the ether groups, a process that is characteristic for derivatives of methoxyphenols. nist.gov The base peak at m/z 125 likely results from the loss of an ethyl radical followed by the loss of a methyl radical from the molecular ion, a common pathway for such structures. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions, respectively.

The IR spectrum of this compound would display characteristic absorption bands that confirm its structure. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. Strong absorptions around 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹ correspond to the aryl-alkyl ether C-O stretching. Additional peaks would be observed for aromatic C=C stretching (approx. 1500-1600 cm⁻¹) and aliphatic C-H stretching (approx. 2850-3000 cm⁻¹). nih.gov

UV-Vis spectroscopy provides information about the conjugated systems within the molecule. For phenolic compounds, absorption maxima are typically observed in the ultraviolet region. The related compound 4-methoxyphenol (B1676288) exhibits absorption maxima at approximately 222 nm and 282 nm. sielc.com Due to its similar substituted phenolic chromophore, this compound is expected to display comparable absorption bands.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination (for related compounds)

For instance, the crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, a more complex molecule containing ethoxybenzene rings, reveals details about the orientation of the ethoxy groups relative to the phenyl ring. nih.gov In this structure, the planes of the ethoxybenzene rings are significantly twisted relative to each other. nih.gov The crystal packing is stabilized by weak C-H···π interactions, which link molecules into supramolecular chains. nih.gov Similarly, the analysis of other substituted methoxyphenyl derivatives shows that molecules can stack into column-like arrangements in the crystal lattice. researchgate.net It is plausible that the crystal structure of this compound would also feature such weak, non-covalent interactions governing its solid-state architecture.

Biological Activities and Molecular Mechanisms of 3 Ethoxy 4 Methoxyphenol

Immunomodulatory Effects

3-Ethoxy-4-methoxyphenol exerts significant immunomodulatory effects primarily by targeting the initial stages of the insect immune response to pathogenic challenges. Its activity is centered on the inhibition of critical enzymes and the disruption of signaling pathways that are fundamental to mounting an effective defense.

Phospholipase A2 (PLA2) enzymes are critical in initiating inflammatory and immune responses. They catalyze the hydrolysis of phospholipids (B1166683) to release arachidonic acid, the precursor for the biosynthesis of eicosanoids, which are powerful signaling molecules in immunity. mdpi.com this compound has been shown to be an effective suppressor of PLA2 activity in insects. nih.gov

The mechanism of inhibition is indirect; the compound does not appear to act on the enzyme itself but rather on an upstream activator. Upon bacterial infection in insects such as the mosquito Aedes albopictus, PLA2 is typically activated as part of the immune cascade. mdpi.com Treatment with this compound prevents this upregulation of PLA2 activity, thereby blocking the subsequent production of eicosanoids and dampening the entire immune response. nih.gov This inhibitory action effectively cripples a central component of the insect's defense mechanism. nih.govresearchgate.net

The primary molecular target of this compound in its immunomodulatory role is the Dorsal Switch Protein 1 (DSP1). nih.gov DSP1 is an insect orthologue of the vertebrate high mobility group B1 (HMGB1) protein and functions as a damage-associated molecular pattern (DAMP). frontiersin.org In a healthy state, DSP1 is localized in the nucleus of cells like those in the midgut epithelium. mdpi.com

Upon infection by a pathogen, DSP1 is released into the hemocoel, where it acts as a signal to activate PLA2. nih.govmdpi.com Scientific studies have demonstrated that this compound can specifically bind to DSP1. This binding action prevents the translocation of DSP1 from the nucleus to the plasma in response to a bacterial challenge. nih.gov By sequestering DSP1, the compound effectively neutralizes its ability to function as a DAMP, thus preventing the initiation of the downstream immune cascade. nih.gov

Table 1: Molecular Interactions of this compound in Insect Immunity

| Target Molecule | Interaction | Consequence |

|---|---|---|

| Dorsal Switch Protein 1 (DSP1) | Binds directly to DSP1. nih.gov | Prevents translocation from the nucleus to plasma upon pathogenic challenge. nih.gov |

| Phospholipase A2 (PLA2) | Suppresses upregulation of enzyme activity. nih.gov | Blocks the release of arachidonic acid and subsequent eicosanoid biosynthesis. nih.govnih.gov |

| Toll Immune Pathway | Interferes with the signaling cascade. nih.gov | Leads to significant immunosuppression of the target insect. nih.gov |

The inhibition of the DSP1/PLA2 pathway by this compound has profound consequences for downstream immune effector mechanisms. The eicosanoids produced via PLA2 activity are crucial mediators for a wide array of cellular and humoral immune responses in insects. nih.govnih.govresearchgate.net

Two of the most critical eicosanoid-dependent responses are hemocytic nodulation and prophenoloxidase (PPO) activation:

Hemocytic Nodulation: This is a primary cellular response to systemic bacterial infection, where hemocytes (insect blood cells) aggregate to form nodules that entrap and isolate large numbers of pathogens. researchgate.net This process is heavily dependent on eicosanoid signaling. nih.govnih.gov By blocking eicosanoid biosynthesis, this compound impairs the nodulation reaction, rendering the insect unable to effectively clear bacteria from its hemolymph. nih.govresearchgate.net

Prophenoloxidase (PPO) Activation: The PPO system is a key component of humoral immunity, leading to melanization, which helps to kill pathogens and seal wounds. researchgate.net The inactive PPO enzyme is released from specific hemocytes (oenocytoids) into the hemolymph, a process that is also mediated by eicosanoids. nih.govresearchgate.net Inhibition of the PLA2 pathway by this compound would therefore interfere with the release of PPO, preventing its activation and the subsequent melanization cascade. nih.govnih.gov

Table 2: Eicosanoid-Dependent Immune Responses Modulated by this compound

| Immune Response | Role of Eicosanoid Pathway | Effect of Inhibition by this compound |

|---|---|---|

| Hemocytic Nodulation | Essential signaling molecules for the aggregation of hemocytes to entrap pathogens. nih.govresearchgate.net | Impairs nodule formation, reducing the ability to clear bacterial infections. researchgate.net |

| Prophenoloxidase (PPO) Release | Mediate the release of PPO from oenocytoids into the hemolymph. nih.govresearchgate.net | Prevents PPO release, thus inhibiting the melanization cascade. nih.gov |

| Phagocytosis | Mediate the cellular process of engulfing pathogens. researchgate.net | Reduces the efficiency of phagocytic cells. nih.gov |

| Hemocyte Migration | Act as signals to guide hemocytes to the site of infection or injury. nih.gov | Impedes the cellular immune response at localized infection sites. |

The Toll signaling pathway is a conserved and fundamental component of innate immunity in both insects and mammals. In insects, it is crucial for recognizing pathogens and inducing the expression of antimicrobial peptides (AMPs). The activation of PLA2 via the DAMP signal from DSP1 is an integral part of this pathway. nih.gov

By inhibiting DSP1 release and subsequent PLA2 activation, this compound effectively interferes with the Toll immune signaling pathway. This action prevents the amplification of the immune signal and leads to a state of significant immunosuppression in the target insect. nih.gov This makes the insect highly vulnerable to pathogenic infections that it would normally be able to combat.

Antimicrobial and Insecticidal Properties

While the immunomodulatory effects of this compound are well-documented in the context of insect physiology, its direct action against bacterial pathogens is less clear.

Based on a review of available scientific literature, there is currently no specific data detailing the direct antimicrobial or bactericidal activity of this compound against the Gram-positive pathogens Staphylococcus aureus and Bacillus cereus. While other related methoxyphenol compounds have demonstrated activity against S. aureus, these findings cannot be directly extrapolated to this compound. Therefore, its properties in this regard remain an area for future investigation.

Potentiation of Insecticidal Activities of Bacterial Pathogens (e.g., Xenorhabdus hominickii, Bacillus thuringiensis)

This compound is a secondary metabolite identified in the culture broth of Xenorhabdus hominickii, an entomopathogenic bacterium known to suppress the immune responses of its insect hosts. Research has shown that metabolites from X. hominickii can significantly enhance the insecticidal efficacy of other pathogens, most notably Bacillus thuringiensis (Bt).

Studies have demonstrated that the addition of X. hominickii culture broth, containing a mixture of secondary metabolites including this compound, significantly enhances the toxicity of Bt against insect larvae. When tested individually, this compound was one of several compounds from the broth that potentiated the insecticidal effects of a potent Bt strain (BtA) in a dose-dependent manner. This synergistic interaction is believed to stem from the immunosuppressive properties of the Xenorhabdus metabolites, which weaken the insect's defenses and make it more susceptible to the Bt toxins.

The mechanism behind this potentiation involves the inhibition of key insect immune pathways. Compounds like this compound are thought to act as immune suppressors, thereby compromising the host's ability to defend against the bacterial invasion of Bt.

Insect Toxicity Studies (e.g., Plutella xylostella larvae)

While this compound has been identified as an active metabolite in the context of potentiating bacterial insecticides, specific toxicity studies detailing its direct insecticidal efficacy (such as LC50 values) against the larvae of Plutella xylostella (the diamondback moth) are not extensively documented in the available scientific literature. Further research is required to quantify its direct toxicity and establish dose-response relationships for this specific pest.

Potential Broader Pharmacological Relevance (by analogy to related compounds)

The pharmacological potential of this compound can be inferred by examining the well-documented biological activities of structurally analogous compounds, such as vanillin (B372448) and ethyl vanillin. These compounds share a core phenolic benzaldehyde (B42025) structure, suggesting that this compound might exhibit similar properties.

Structurally related compounds to this compound, particularly vanillin and ethyl vanillin, are recognized for their antioxidant capabilities. These molecules act as potent scavengers of reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage.

The antioxidant activity of these phenolic compounds is largely attributed to the hydroxyl group on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals. Vanillin has demonstrated significant antioxidant effects in various assays, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) scavenging assay and the oxygen radical absorbance capacity (ORAC) assay. Ethyl vanillin has also been shown to possess strong antioxidant activity, in some cases stronger than vanillin, particularly in oxidative hemolysis inhibition assays. The proposed mechanism for vanillin's antioxidant action involves self-dimerization, which contributes to a high reaction stoichiometry. Given its structural similarity, it is plausible that this compound also possesses free radical scavenging capabilities.

Table 1: Comparison of Antioxidant Activity in Compounds Related to this compound

| Compound | Assay | Observed Activity |

|---|---|---|

| Vanillin | ORAC | Stronger antioxidant effect than vanillyl alcohol or vanillic acid. researchgate.net |

| ABTS•+ Scavenging | Potent scavenging activity. nih.gov | |

| DPPH Radical Scavenging | Weak or no activity reported in some studies. nih.gov | |

| Ethyl Vanillin | ORAC | Same activity as vanillin. researchgate.net |

| Oxidative Hemolysis Inhibition | Much stronger activity than vanillin. researchgate.net | |

| Vanillyl Alcohol | Model Radical Assays | Superior activity to vanillin and ethyl vanillin. researchgate.net |

| Vanillic Acid | Model Radical Assays | Superior activity to vanillin and ethyl vanillin. researchgate.net |

Vanillin and ethyl vanillin have also been investigated for their anti-inflammatory effects. Inflammation is a biological response involving the production of mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).

Ethyl vanillin has been shown to exhibit anti-inflammatory properties by suppressing the production of nitric oxide in lipopolysaccharide (LPS)-activated macrophage cells. This effect is thought to be mediated by a decrease in reactive oxygen species levels, which in turn inhibits the induction of inducible nitric oxide synthase (iNOS). Similarly, vanillin has been found to reduce the production of key inflammatory mediators, including NO, TNF-α, IL-6, and IL-1β, in cell and animal models. Studies on mouse models of colitis have shown that vanillin can inhibit inflammation by suppressing the activation of critical cell signaling pathways like mitogen-activated protein kinase (MAPK) and nuclear factor κ-B (NF-κB).

These findings suggest that this compound could potentially exert anti-inflammatory effects through similar mechanisms involving the modulation of inflammatory mediators and signaling pathways.

Table 2: Anti-inflammatory Mechanisms of Compounds Related to this compound

| Compound | Model | Key Findings |

|---|---|---|

| Ethyl Vanillin | LPS-activated RAW264.7 macrophages | Suppressed production of nitric oxide (NO). semanticscholar.org |

| Diminished reactive oxygen species (ROS) level. semanticscholar.org | ||

| Vanillin | LPS-activated RAW264.7 macrophages | Significantly reduced production of NO, TNF-α, IL-6, and IL-1β. nih.gov |

| Mouse Colitis Model | Inhibited inflammation by suppressing MAPK and NF-κB signaling pathways. nih.gov |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Research on methoxyphenol derivatives and other phenolic antioxidants has established that DFT can be used to calculate several important descriptors of reactivity. researchgate.net These include:

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic hydroxyl (O-H) bond is a primary indicator of antioxidant activity via the hydrogen atom transfer (HAT) mechanism. A lower BDE signifies an easier donation of a hydrogen atom to neutralize a free radical.

Ionization Potential (IP): This parameter is related to the single electron transfer followed by proton transfer (SET-PT) mechanism. It represents the energy required to remove an electron from the molecule. A lower IP suggests a greater ease of electron donation.

Proton Affinity (PA): Relevant to the sequential proton loss electron transfer (SPLET) mechanism, PA describes the molecule's affinity for protons.

Electron Transfer Enthalpy (ETE): This value also plays a role in the SET-PT and SPLET mechanisms.

Proton Dissociation Enthalpy (PDE): This descriptor is another key parameter in evaluating the SPLET mechanism.

By calculating these parameters for 3-Ethoxy-4-methoxyphenol, researchers can predict its dominant antioxidant mechanism (HAT, SET-PT, or SPLET) in various solvents and compare its potential efficacy to other known antioxidants. researchgate.net The distribution of electron density, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) can also be mapped, providing insights into the regions of the molecule most susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Key DFT-Calculated Parameters for Assessing Phenolic Antioxidant Activity

| Parameter | Abbreviation | Antioxidant Mechanism | Interpretation for High Activity |

|---|---|---|---|

| Bond Dissociation Enthalpy | BDE | Hydrogen Atom Transfer (HAT) | Lower value indicates greater activity |

| Ionization Potential | IP | Single Electron Transfer-Proton Transfer (SET-PT) | Lower value indicates greater activity |

| Proton Dissociation Enthalpy | PDE | Sequential Proton Loss-Electron Transfer (SPLET) | Lower value indicates greater activity |

| Proton Affinity | PA | Sequential Proton Loss-Electron Transfer (SPLET) | Higher value indicates greater activity |

| Electron Transfer Enthalpy | ETE | Single Electron Transfer-Proton Transfer (SET-PT) | Lower value indicates greater activity |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial for understanding potential pharmacological interactions by simulating the ligand-target binding process.

For this compound, molecular docking simulations can be employed to screen for potential protein targets and elucidate binding modes. While specific docking studies for this compound are not widely published, research on structurally similar methoxy-substituted compounds provides a framework for potential applications. nih.govresearchgate.net For instance, derivatives of 3-methoxy flavone (B191248) have been docked against the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) to investigate anti-breast cancer activity. nih.gov Similarly, 4-ethyl-2-methoxyphenol (B121337) was docked with the glucagon-like-peptide-1 (GLP-1) receptor to explore its potential as an antidiabetic agent. researchgate.net

A typical molecular docking workflow for this compound would involve:

Obtaining the 3D structure of the ligand (this compound) and a library of potential protein targets.

Preparing the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding site or pocket.

Running the docking algorithm to place the ligand into the binding site in various conformations and orientations.

Scoring the resulting poses based on binding energy or other scoring functions to rank the most stable interactions.

Analyzing the best-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

This approach can help identify enzymes, receptors, or other proteins with which this compound may interact, providing hypotheses for its biological activity that can be tested experimentally. fip.org

Table 2: Illustrative Example of Molecular Docking Results for a Phenolic Ligand

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Biological Effect |

|---|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | 1EQG | -7.5 | TYR 385, SER 530, ARG 120 | Anti-inflammatory |

| Estrogen Receptor Alpha (ER-α) | 1A52 | -8.2 | ARG 394, GLU 353, HIS 524 | Endocrine modulation |

| GLP-1 Receptor | 4ZGM | -6.9 | SER 84, CYS 85, TRP 87 | Antidiabetic |

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (by analogy to phenols)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR aims to predict the activity of new or untested compounds, thereby saving time and resources in drug discovery and toxicology. nih.govresearchgate.net

For phenolic compounds, QSAR studies have been widely used to model activities such as antioxidant capacity and antimicrobial effects. researchgate.netnih.gov A QSAR model for a series of phenols, including this compound, would be developed by:

Compiling a dataset of structurally related phenols with experimentally measured biological activity (e.g., IC50 for antioxidant effect).

Calculating a range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical, topological, and electronic properties.

Using statistical methods to build a mathematical equation that relates the descriptors to the biological activity.

Validating the model to ensure its predictive power.

Common descriptors used in QSAR models for phenols include lipophilicity (Log P), the number of hydroxyl groups, and electronic parameters. nih.gov For example, increased lipophilicity can enhance the antimicrobial activity of phenols by facilitating their interaction with bacterial cell membranes. nih.gov QSAR models have successfully predicted the antioxidant activity of polyphenols by correlating it with properties like drug-likeness, molecular fingerprints, and physicochemical descriptors. researchgate.net

Table 3: Common Molecular Descriptors in QSAR Studies of Phenolic Compounds

| Descriptor Category | Example Descriptors | Relevance to Biological Activity |

|---|---|---|

| Physicochemical | Log P (Octanol-water partition coefficient) | Membrane permeability, hydrophobicity |

| Constitutional | Molecular Weight, Number of -OH groups | Size, hydrogen bonding capacity |

| Topological | Wiener Index, Balaban Index | Molecular shape and branching |

| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity, reactivity, charge distribution |

In Silico Prediction of Biological Targets and Pathways

Beyond single-target docking, advanced in silico methods can predict a wider range of potential biological targets and metabolic pathways for a given compound. These approaches leverage large biological and chemical databases to generate hypotheses about a molecule's mechanism of action and fate in a biological system.

In silico target prediction, sometimes called inverse docking or target fishing, screens the structure of a small molecule like this compound against a vast library of protein binding sites. biorxiv.org This can reveal previously unknown protein targets and suggest new therapeutic applications or potential off-target effects. The workflow often involves comparing the compound's structure or pharmacophore to known ligands for various targets, using tools like Similarity Ensemble Approach (SEA) or SwissTargetPrediction. biorxiv.org This can provide a ranked list of the most probable protein interactions, guiding subsequent experimental validation.

Metabolic pathway analysis uses computational models to predict how a compound might be metabolized by an organism. researchgate.net By simulating the interaction of this compound with metabolic enzymes (such as Cytochrome P450s), these models can predict potential metabolites and clearance pathways. This is crucial for understanding the compound's bioavailability and potential for generating active or toxic byproducts. Kinetic models can simulate entire metabolic pathways, allowing researchers to understand how varying enzyme concentrations might affect the production or degradation of related compounds. nih.gov

Table 4: Potential Biological Pathways for Investigation Based on Phenolic Structure

| Pathway Type | Examples | Relevance for this compound |

|---|---|---|

| Signal Transduction | MAPK Signaling, NF-κB Pathway | Phenols are known to modulate inflammatory and cell survival pathways. |

| Steroid Metabolism | Steroidogenesis, Estrogen signaling | Structural similarities to endogenous molecules may lead to interactions. |

| Drug Metabolism | Cytochrome P450-mediated oxidation, Glucuronidation | Predicting biotransformation, bioavailability, and potential drug-drug interactions. |

| Oxidative Stress | Nrf2 Pathway, Glutathione Metabolism | Elucidating mechanisms of antioxidant and cytoprotective effects. |

Structure Activity Relationship Sar Investigations of 3 Ethoxy 4 Methoxyphenol and Analogs

Impact of Alkoxy Group Variations on Biological Activity

The nature and position of alkoxy groups on a phenolic ring are critical determinants of biological activity. In the case of 3-ethoxy-4-methoxyphenol and its analogs, variations in the length, bulk, and position of these ether linkages can significantly modulate their pharmacological profiles. Structure-activity relationship (SAR) studies on various phenolic compounds reveal that even subtle changes, such as the difference between a methoxy (B1213986) and an ethoxy group, can lead to substantial differences in efficacy and selectivity.

Research on a library of phenolic compounds screened against melanoma and non-melanoma skin cancer cells illustrates this point vividly. A comparison between two closely related analogs, where one featured a para-methyl group and the other an ethoxy group at the same position, revealed a wide divergence in their cytotoxic activity. biorxiv.org Although both are considered electron-donating groups, the increased lipophilicity and steric bulk of the ethoxy group compared to the methyl group can alter membrane permeability, receptor binding, and metabolic stability.

Furthermore, studies on the antioxidant properties of phenolic acids have shown a direct correlation between the number of methoxyl groups and antioxidant capacity. nih.gov Generally, an increase in the number of methoxyl groups enhances antioxidant activity. nih.gov This is attributed to the electron-donating nature of the methoxy group, which can stabilize the phenoxyl radical formed during the scavenging of reactive oxygen species. Investigations into resveratrol (B1683913) derivatives have also demonstrated that the introduction of methoxy groups can lead to compounds with comparable or even superior anti-platelet and anti-cancer effects compared to the parent molecule. nih.govmdpi.com The position of the methoxy group is crucial; for instance, a 4'-methoxy resveratrol derivative showed significantly higher anti-platelet activity than other analogs. nih.gov

These findings suggest that for the this compound scaffold, modifications to the alkoxy groups are a viable strategy for tuning biological activity. Lengthening the alkyl chain (e.g., from ethoxy to propoxy), introducing branching, or altering the position of the alkoxy groups could optimize interactions with specific biological targets.

| Scaffold/Analog | Alkoxy Group Variation | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Phenolic Analogs | p-Methyl vs. p-Ethoxy | Displayed a wide difference in activity against skin cancer cell lines. biorxiv.org | biorxiv.org |

| Phenolic Acids | Increased number of -OCH3 groups | Generally enhances antioxidant activity. nih.gov | nih.gov |

| Resveratrol | Introduction of -OCH3 groups | Resulted in derivatives with comparable or superior anti-platelet and anti-cancer activity. nih.govmdpi.com | nih.govmdpi.com |

| Resveratrol | 4'-Methoxy substitution | Showed the most potent anti-platelet activity among tested derivatives. nih.gov | nih.gov |

Influence of Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl (-OH) group is a cornerstone of the chemical reactivity and biological activity of many phenolic compounds. Its ability to donate a hydrogen atom is fundamental to the antioxidant properties of these molecules, acting as a primary mechanism for neutralizing free radicals. nih.gov Consequently, modifications to this functional group in analogs of this compound are expected to have a profound impact on their bioactivity.

The conversion of the phenolic hydroxyl into an ether or an ester group, for example, eliminates its hydrogen-donating capability. This change can drastically reduce or abolish antioxidant activity that relies on hydrogen atom transfer (HAT) mechanisms. nih.gov The hydroxyl group is also a key player in forming hydrogen bonds with receptor sites in enzymes and other proteins. Masking or removing this group can prevent the molecule from binding effectively to its biological target, leading to a loss of activity.

However, in some contexts, modification of the hydroxyl group can be a strategic move in drug design. For instance, creating an ester prodrug can enhance the lipophilicity of a compound, thereby improving its absorption and distribution characteristics. Once in the body, the ester can be hydrolyzed by esterase enzymes to release the active phenolic compound at the target site. Similarly, etherification can increase metabolic stability by protecting the hydroxyl group from rapid glucuronidation or sulfation, which are common metabolic pathways for phenols. The synthesis of various diaryl ether phenolic compounds often involves the protection and subsequent demethylation of a methoxy group to reveal the free hydroxyl, underscoring the importance of this moiety for the final activity. nih.gov

Therefore, while the free phenolic hydroxyl is often essential for the intrinsic activity of this compound analogs, its modification represents a key tool for modulating pharmacokinetics and tailoring the compound's properties for specific therapeutic applications.

Substituent Effects on Bioactivity and Molecular Interactions

Beyond the core alkoxy and hydroxyl groups, the introduction of additional substituents onto the aromatic ring of this compound provides another layer of control over its biological and physicochemical properties. The nature of these substituents can be broadly categorized by their electronic and steric effects, both of which influence how the molecule interacts with its environment and biological targets.

Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring and the reactivity of the phenolic hydroxyl group.

Electron-Donating Groups (e.g., alkyl, amino): These groups increase the electron density on the ring, which can enhance activities like antioxidant capacity by making the phenolic proton easier to abstract.

Steric Effects: The size and shape of a substituent introduce steric bulk, which can physically hinder or enhance the molecule's ability to fit into a receptor's binding pocket. Extensive SAR studies on tropane-based ligands, for example, demonstrated that the dopamine (B1211576) transporter (DAT) does not tolerate significant steric bulk at a specific position in one class of compounds, leading to a sharp decrease in binding potency. researchgate.net This highlights that even for a well-defined pharmacophore, subtle changes in substituent size can have dramatic consequences for bioactivity.

Quantitative structure-activity relationship (QSAR) models are frequently employed to deconvolute these effects. nih.gov These mathematical models aim to correlate physicochemical descriptors (representing electronic and steric properties) with biological activity, providing a predictive framework for designing more potent and selective analogs. nih.gov For this compound derivatives, QSAR could help predict how different substituents would affect a desired biological endpoint, guiding synthetic efforts. researchgate.net

| Substituent Type | Example Groups | General Effect on Phenolic Ring | Potential Impact on Bioactivity |

|---|---|---|---|

| Electron-Donating (EDG) | -CH3, -NH2, -OCH3 | Increases electron density | May enhance antioxidant activity by stabilizing phenoxyl radical. |

| Electron-Withdrawing (EWG) | -NO2, -CN, -Cl, -Br | Decreases electron density | Alters pKa of phenolic -OH; can influence receptor binding and metabolic profile. |

| Steric Bulk | -C(CH3)3, -iPr | Introduces spatial hindrance | Can improve binding selectivity or prevent binding, depending on the target's topology. |

Design and Synthesis of Novel Derivatives with Enhanced Properties

The rational design and synthesis of novel derivatives are paramount to translating the foundational SAR insights of a lead compound like this compound into molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. This process is an iterative cycle of design, chemical synthesis, and biological evaluation.

Design: Modern drug design often employs in silico, or computer-aided, techniques. nih.gov Based on a known biological target, molecular docking simulations can predict how novel derivatives of this compound might bind. nih.gov These simulations can guide the placement of new functional groups to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimize unfavorable steric clashes. researchgate.net When a specific target is not known, QSAR models built from existing data on analogous compounds can be used to predict the activity of virtual derivatives, prioritizing the synthesis of the most promising candidates.

Synthesis: The chemical synthesis of these designed analogs leverages a wide range of organic chemistry reactions. For instance, new substituents can be introduced onto the aromatic ring through electrophilic aromatic substitution reactions. The phenolic hydroxyl and the alkoxy groups can be modified using standard functional group interconversions. A relevant example is the synthesis of vanillin-based ferrocenyl chalcone (B49325) derivatives, where an o-alkylated vanillin (B372448) derivative (structurally similar to this compound) is reacted with acetyl ferrocene (B1249389) to create a novel compound with significant antibacterial activity. jddtonline.info The synthesis of other phenolic derivatives often involves multi-step processes including coupling reactions, etherification, and nitration to build molecular complexity and access new chemical space. nih.govresearchgate.net

Future Research Directions and Emerging Applications

Exploration of New Biological Targets and Mechanisms

Currently, there is a notable gap in the scientific literature regarding the specific biological targets and mechanisms of action of 3-ethoxy-4-methoxyphenol. While its structural similarity to other methoxyphenols, such as guaiacol (B22219) and vanillin (B372448), suggests potential antioxidant and anti-inflammatory properties, dedicated studies on this compound are lacking. Future research should prioritize the screening of this compound against a wide array of biological targets to elucidate its pharmacological profile. Investigating its effects on key enzymatic pathways, receptor binding affinities, and cellular signaling cascades will be crucial in identifying novel therapeutic applications.

Development of Advanced Synthetic Routes for Complex Analogs

The synthesis of complex analogs of this compound is a key area for future development. While the synthesis of the parent compound is established, the creation of a diverse library of derivatives with varied functional groups will be essential for structure-activity relationship (SAR) studies. Advanced synthetic methodologies, such as combinatorial chemistry and high-throughput synthesis, could be employed to efficiently generate a wide range of analogs. The development of stereoselective and regioselective synthetic routes will also be critical for producing specific isomers with potentially enhanced biological activity.

Table 1: Potential Synthetic Strategies for this compound Analogs

| Synthetic Strategy | Description | Potential Advantages |

| Etherification | Modification of the ethoxy or methoxy (B1213986) groups. | Allows for fine-tuning of lipophilicity and steric properties. |

| Ring Substitution | Introduction of various substituents onto the benzene (B151609) ring. | Can significantly alter electronic properties and biological target interactions. |

| Functional Group Interconversion | Conversion of the phenol (B47542) group to other functional groups. | Expands the chemical space and potential for diverse biological activities. |

Integration of Computational and Experimental Approaches for Drug Discovery

The integration of computational modeling and experimental validation will be instrumental in accelerating the discovery of drugs based on the this compound scaffold. In silico techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can be utilized to predict the biological activities of novel analogs and to identify promising lead compounds. nih.govencyclopedia.pubchemicalbook.com These computational predictions can then guide the synthesis and experimental testing of the most promising candidates, thereby streamlining the drug discovery process and reducing the reliance on costly and time-consuming traditional screening methods. nih.govencyclopedia.pub

Role of this compound in Pest Management Strategies

The potential application of this compound in pest management is an intriguing area for future investigation. Phenolic compounds are known to possess insecticidal, fungicidal, and bactericidal properties. Research is needed to evaluate the efficacy of this compound and its derivatives against a broad spectrum of agricultural and household pests. Studies should focus on determining its mode of action, its environmental fate and toxicity, and its potential for use in integrated pest management (IPM) programs as a biorational pesticide.

Potential in Other Biomedical or Agricultural Research Fields

Beyond the aforementioned areas, this compound may hold promise in other biomedical and agricultural research fields. Its potential as a flavoring agent, a fragrance component, or a building block for the synthesis of more complex molecules warrants exploration. In agriculture, its role as a plant growth regulator or a soil amendment could also be investigated. Further interdisciplinary research will be essential to uncover the full range of potential applications for this versatile compound.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 3-Ethoxy-4-methoxyphenol?

- Methodological Answer : Synthesis typically involves alkoxylation and protection/deprotection strategies. For example, similar methoxy-containing compounds are synthesized via nucleophilic substitution under controlled temperatures (e.g., -78°C for lithiation) using reagents like n-BuLi and dimethyl sulfoxide (DMSO). Purification often employs column chromatography, with structural validation via NMR and mass spectrometry (MS) . Adjust reaction conditions (e.g., solvent, catalyst) based on the phenolic hydroxyl group’s reactivity.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators for dust control, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Ensure fume hoods with ≥100 fpm airflow during synthesis or weighing .

- Storage : Store in airtight containers at room temperature, away from oxidizers .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC with UV detection (λ = 280 nm) and a C18 column.

- Structural Confirmation : Combine NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and high-resolution MS (expected [M+H] = 182.1 g/mol) .

- Solubility : Test in ethanol, DMSO, and aqueous buffers (pH 4–9) to determine optimal solvent systems .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for this compound derivatives be resolved?

- Methodological Answer : Cross-validate data using:

- In vitro assays : Ames test for mutagenicity and MTT assay for cytotoxicity (IC comparisons).

- Species-Specific Studies : Conduct acute toxicity tests in rodents (oral LD) and compare with existing GHS classifications (e.g., Category 4 for oral toxicity) .

- Meta-Analysis : Use computational tools (e.g., QSAR models) to reconcile discrepancies in ecotoxicological endpoints .

Q. What analytical techniques optimize detection of trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for targeted impurity profiling (e.g., residual solvents or phenolic byproducts).

- GC-FID : Quantify volatile impurities (e.g., ethyl ether residues) with a DB-5 column and splitless injection .

- Limit of Detection (LOD) : Validate using ICH Q2 guidelines, ensuring ≤0.1% impurity thresholds .

Q. What strategies assess the environmental impact of this compound in aquatic systems?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure BOD in activated sludge.

- Ecotoxicity Testing : Conduct Daphnia magna acute immobilization tests (EC) and algal growth inhibition assays (OECD 201) .

- Partition Coefficients : Determine log (octanol-water) via shake-flask method to predict bioaccumulation potential .

Q. How does the stability of this compound vary under photolytic vs. thermal conditions?

- Methodological Answer :

- Photostability : Expose to UV light (λ = 254 nm) in a photoreactor; monitor degradation via HPLC at 0, 24, and 48 hours .

- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 30 days; assess decomposition products using GC-MS .

- Stabilizers : Test antioxidants (e.g., BHT) at 0.1–1.0% w/w to extend shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.